2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19785354
InChI: InChI=1S/C9H14ClN3OS/c1-5(2)7(11)8(14)12-3-6-4-13-9(10)15-6/h4-5,7H,3,11H2,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C9H14ClN3OS
Molecular Weight: 247.75 g/mol

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide

CAS No.:

Cat. No.: VC19785354

Molecular Formula: C9H14ClN3OS

Molecular Weight: 247.75 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide -

Specification

Molecular Formula C9H14ClN3OS
Molecular Weight 247.75 g/mol
IUPAC Name 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C9H14ClN3OS/c1-5(2)7(11)8(14)12-3-6-4-13-9(10)15-6/h4-5,7H,3,11H2,1-2H3,(H,12,14)
Standard InChI Key KJFBYBMQPYFGMH-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NCC1=CN=C(S1)Cl)N

Introduction

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, often starting with commercially available precursors. The applications of such compounds are diverse, including potential use in medical and agricultural fields due to their antimicrobial properties.

Compound FeaturesDescription
Thiazole RingKnown for biological activity and reactivity.
Cyclopropyl GroupContributes to unique reactivity patterns.
Amino GroupEnhances solubility and interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily linked to its potential as an antimicrobial agent. It may inhibit key enzymes or receptors involved in pathogen growth, demonstrating efficacy against certain bacterial and fungal strains. The specific mechanisms often involve binding to active sites of enzymes, disrupting their normal function and inhibiting cellular processes critical for pathogen survival.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and enzyme inhibition assays are used to assess these interactions quantitatively. Understanding these interactions helps elucidate its mechanism of action and guides further development for therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide. Notable examples include:

Compound NameKey Differences
2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramideLacks the (S)-configuration; different substituents on the butyramide moiety.
2-Amino-N-(4-fluorophenyl)-N-cyclopropyl-3-methylbutanamideContains a fluorophenyl group instead of a thiazole ring.
2-Amino-N-(benzothiazol-5-ylmethyl)-N-cyclopropyl-3-methylbutanamideFeatures a benzothiazole instead of a chlorothiazole moiety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator